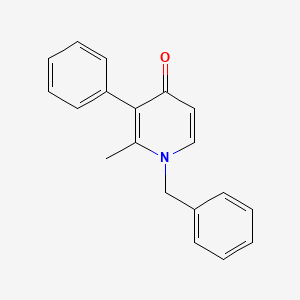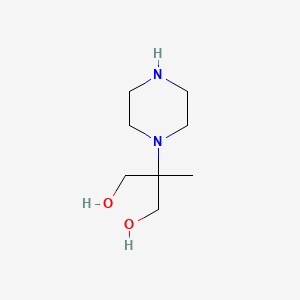
2-Methyl-2-(piperazin-1-yl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(piperazin-1-yl)propane-1,3-diol is a chemical compound with the molecular formula C8H18N2O2. It is known for its unique structure, which includes a piperazine ring and a propane-1,3-diol backbone. This compound is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(piperazin-1-yl)propane-1,3-diol typically involves the reaction of 2-methyl-2-(piperazin-1-yl)propan-1-ol with formaldehyde and hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. The process often includes multiple purification steps, such as distillation and crystallization, to remove impurities and obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(piperazin-1-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Methyl-2-(piperazin-1-yl)propane-1,3-diol is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-Methyl-2-(piperazin-1-yl)propane-1,3-diol include:
- 2-Methyl-1,3-propanediol
- 2-Methyl-2-(4-phenylpiperazin-1-yl)propanenitrile
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a piperazine ring and a propane-1,3-diol backbone. This structure provides the compound with distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
923944-42-7 |
|---|---|
Fórmula molecular |
C8H18N2O2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-methyl-2-piperazin-1-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H18N2O2/c1-8(6-11,7-12)10-4-2-9-3-5-10/h9,11-12H,2-7H2,1H3 |
Clave InChI |
YHOTUUCAAQALLL-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)N1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
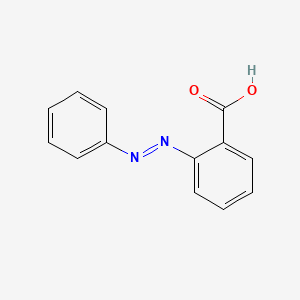

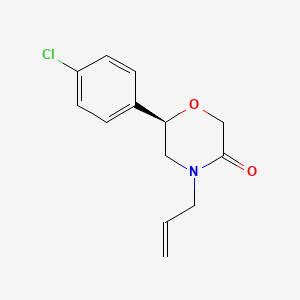
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
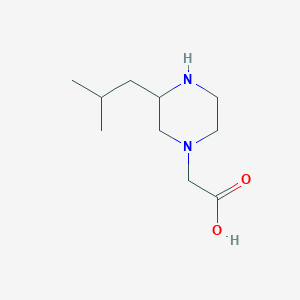
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)
![4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B14176176.png)

![(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol](/img/structure/B14176191.png)
![N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B14176197.png)
